2-Chloro-5-(chloromethoxy)toluene
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Overview
Description
2-Chloro-5-(chloromethoxy)toluene is an organic compound that belongs to the class of chlorotoluenes. Chlorotoluenes are aryl chlorides based on toluene, where at least one aromatic hydrogen atom is replaced with a chlorine atom. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to the toluene ring, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(chloromethoxy)toluene typically involves the chlorination of toluene derivatives. One common method is the catalytic chlorination of m-nitrotoluene using chlorine as a chlorination reagent and a transition metal or its corresponding salt as a catalyst . This process ensures high conversion rates and selectivity, making it suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The process is designed to be cost-effective and environmentally friendly, addressing concerns related to waste management and resource utilization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(chloromethoxy)toluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of toluene derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed:
Substitution: Formation of various substituted toluenes.
Oxidation: Production of chlorobenzoic acids.
Reduction: Formation of chlorotoluene derivatives.
Scientific Research Applications
2-Chloro-5-(chloromethoxy)toluene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving chlorinated aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, synthetic rubber, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethoxy)toluene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also undergo nucleophilic substitution, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new compounds. These reactions are facilitated by the presence of electron-withdrawing chlorine atoms, which increase the reactivity of the aromatic ring .
Comparison with Similar Compounds
- 2-Chlorotoluene
- 4-Chlorotoluene
- Benzyl Chloride
- 2-Chloro-5-chloromethylthiazole
Comparison: 2-Chloro-5-(chloromethoxy)toluene is unique due to the presence of both chlorine and methoxy groups on the toluene ring. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions. Compared to other chlorotoluenes, it offers distinct advantages in terms of selectivity and reaction conditions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H8Cl2O |
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Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-chloro-4-(chloromethoxy)-2-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
DITGKEQTHXANDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCl)Cl |
Origin of Product |
United States |
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